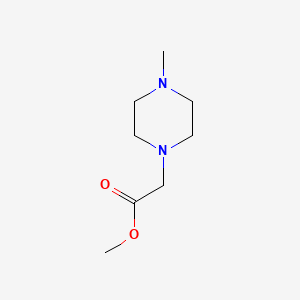

Methyl 4-Methyl-1-piperazineacetate

Übersicht

Beschreibung

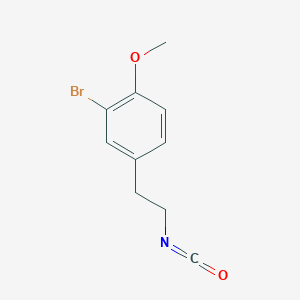

Methyl 4-Methyl-1-piperazineacetate, also known as MMPA, is a chemical compound that is widely used in scientific research. It is a derivative of piperazine and is commonly used in the synthesis of various pharmaceuticals and other organic compounds. Additionally, we will explore future directions for research on this compound.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Polymers

- Application Summary : Piperazine-based antimicrobial polymers are used to reduce the lethality rate caused by pathogenic microbes . These polymers are used in several areas, including the biomedical sector, healthcare products, water purification systems, and food packaging .

- Methods of Application : The piperazine polymer was prepared by the straight-forward reaction of piperazine with ethylenediaminetetraacetic dianhydride (EDTAD) .

- Results or Outcomes : The piperazine polymer exhibited significant antimicrobial activity against E. coli and S. aureus in comparison with standard antibacterial ciprofloxacin .

Polymerization of Higher Olefins

- Application Summary : Polymers of higher olefin, obtained by Ziegler-type polymerization, have been used in some critical fields, e.g., as the membrane for extracorporeal membrane oxygenation (ECMO), which plays an important role in the treatment of patients with severe COVID-19 .

- Methods of Application : The homo- and co-polymerization of allyltrimethylisilane (ATMS) and 4-methyl-1-pentene (4M1P) were conducted using syndiospecific (cat 1) and isospecific (cat 2) metallocene catalysts .

- Results or Outcomes : Cat 1 showed low conversions and provided a polymer with a higher molecular weight, while cat 2 behaved oppositely .

Drug Discovery

- Application Summary : Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .

- Methods of Application : Piperazine is often used as a linker for different molecules/macromolecules to adjust the physico-chemical properties of a macromolecule .

- Results or Outcomes : Several drugs containing the piperazine moiety are amongst the top 100 best-selling pharmaceutical products .

Synthesis of Functionalized Piperazines

- Application Summary : Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

- Methods of Application : Various synthetic methods have been developed to afford functionalized piperazines with a focus on C–H functionalization .

- Results or Outcomes : These methods provide great synthetic opportunities for the introduction of the much-needed structural variety at the carbon atoms of the piperazine core .

Antiviral Agents

- Application Summary : Piperazine is prevalent in diverse pharmacological agents with antiviral properties . It is the key component of several blockbuster drugs .

- Methods of Application : Piperazine is often used as a linker for different molecules/macromolecules to adjust the physico-chemical properties of a macromolecule .

- Results or Outcomes : Several drugs containing the piperazine moiety are amongst the top 100 best-selling pharmaceutical products .

Cardioprotective Agents

- Application Summary : Piperazine is prevalent in diverse pharmacological agents with cardioprotective properties . It is the key component of several blockbuster drugs .

- Methods of Application : Piperazine is often used as a linker for different molecules/macromolecules to adjust the physico-chemical properties of a macromolecule .

- Results or Outcomes : Several drugs containing the piperazine moiety are amongst the top 100 best-selling pharmaceutical products .

Eigenschaften

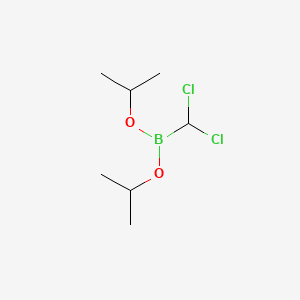

IUPAC Name |

methyl 2-(4-methylpiperazin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-9-3-5-10(6-4-9)7-8(11)12-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFZMXDFNYFURS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50423644 | |

| Record name | Methyl (4-methylpiperazin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-Methyl-1-piperazineacetate | |

CAS RN |

5780-70-1 | |

| Record name | Methyl (4-methylpiperazin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl N-[N-phenylmethoxycarbonyl-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate](/img/structure/B1598953.png)

![Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate](/img/structure/B1598972.png)

![4-ethenoxybutyl N-[3-(4-ethenoxybutoxycarbonylamino)-4-methylphenyl]carbamate](/img/structure/B1598975.png)